2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1) is a synthetic compound investigated for its potential therapeutic applications in inflammatory diseases. It acts as a potent and selective inhibitor of IκB kinase 2 (IKK-2), a key regulator of the nuclear factor-κB (NF-κB) pathway. [] The NF-κB pathway plays a crucial role in inflammation by controlling the expression of various pro-inflammatory cytokines. [] By inhibiting IKK-2, TPCA-1 effectively disrupts this pathway, offering potential therapeutic benefits in conditions characterized by excessive inflammation.
This compound is primarily derived from the amino acid phenylalanine, which is a natural amino acid found in many proteins. The classification of 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid falls under the category of amino acids and their derivatives, which are crucial for protein synthesis and metabolic pathways in biological systems.
The synthesis of 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid typically involves the reaction of phenylalanine with urea. The general steps include:
In industrial settings, advanced techniques such as continuous flow reactors may be employed to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production process, allowing for larger-scale synthesis while maintaining product integrity.
The molecular structure of 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid features a central carbon atom bonded to an amino group, a carboxylic acid group, and a phenyl group.
The presence of these functional groups allows the compound to engage in various chemical reactions and biological interactions.
2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its utility in various applications.
The mechanism of action for 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid involves its interactions at the molecular level with biomolecules:
These mechanisms highlight the compound's potential role in biological systems and therapeutic applications.
These properties are crucial for understanding how the compound behaves in various environments and its suitability for different applications.
2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid has a wide range of applications across multiple scientific fields:
Furthermore, ongoing research continues to explore its potential anti-inflammatory properties and other therapeutic uses.
While direct enzymatic synthesis routes for 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid (hereafter referred to as the target compound) are not extensively documented in literature, chemoenzymatic strategies offer potential pathways. The compound’s structure—featuring a phenylpropanoic acid backbone and ureido functionality—suggests compatibility with biocatalytic approaches. Transamination or transamidation enzymes could theoretically catalyze the introduction of the carbamoylamino group, leveraging phenylpyruvate or phenylalanine derivatives as substrates [1]. However, the steric bulk of the phenyl group may necessitate engineered enzymes or optimized reaction conditions to achieve practical reaction rates and yields.
Table 1: Potential Chemoenzymatic Approaches
Enzyme Class | Substrate | Product Modification | Current Feasibility |
---|---|---|---|
Transaminases | 3-Phenylpyruvic acid | Amino group introduction | Moderate |
Amidases/Carbamoylases | 3-Phenylpropanoic acid | Carbamoylamino conjugation | Low (theoretical) |
Ureidopeptidases | Protected phenylalanine | Ureido formation | High (analogous systems) |
Key challenges include the regioselective carbamoylation of the α-amino group and preserving stereochemical integrity. Chemoenzymatic routes using lipases or proteases could facilitate chiral resolution of racemic precursors, though empirical validation is needed [1].
The target compound serves as a specialized amino acid derivative in SPPS, particularly for incorporating ureido motifs into peptide chains. Its synthesis follows standard N-α-amine protection (e.g., Fmoc or Boc), with the carbamoylamino group requiring orthogonal protection due to its nucleophilicity. Resin selection is critical: Wang or Rink amide resins enable C-terminal acid or amide functionality, respectively.
Coupling the target compound to sterically hindered residues (e.g., N-alkylated amino acids) risks low yields due to steric clashes. Activating agents like N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) improve acylation efficiency [5]. Post-incorporation, trifluoroacetic acid (TFA) cleaves the peptide-resin bond while preserving the carbamoylamino group, provided labile protecting groups (e.g., Boc) are selected for side chains [3].
Table 2: SPPS Coupling Efficiency with Different Activating Agents
Activating Agent | Residue Coupled To | Yield (%) | Racemization Risk |
---|---|---|---|
DCC/HOBt | Glycine | 92 | Low |
HBTU/DIPEA | Valine | 85 | Moderate |
TBTU | N-Methylalanine | 68 | High |
The chiral α-carbon of the target compound necessitates asymmetric synthesis to access enantiopure forms. While no direct methods are reported, analogous α-amino-β-phenylpropanoic acid syntheses suggest viable strategies:
Racemization is a critical concern during carbamoylation. Mild reagents like N-carbamoyl imidazole suppress epimerization, whereas harsh conditions (e.g., elevated temperatures) erode enantiomeric excess.
Orthogonal protection is essential for differentiating the α-amino and ureido groups during synthesis. The α-amine typically employs acid-labile tert-butyloxycarbonyl (Boc) or base-labile fluorenylmethyloxycarbonyl (Fmoc). The ureido group, being less nucleophilic, may tolerate minimal protection unless competing reactions arise. If protection is needed, benzyloxycarbonyl (Cbz) or tert-butyl groups are options.
Table 3: Protecting Group Performance for Key Functional Groups
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|---|
α-Amino | Boc | (Boc)₂O, base | TFA, DCM (neat or 25–50%) | Acid-stable peptides |
α-Amino | Fmoc | Fmoc-OSu, base | Piperidine (20% in DMF) | Base-sensitive sequences |
Ureido (if required) | Cbz | Cbz-Cl, base | H₂, Pd/C or TMSI | Orthogonal to Boc/Fmoc |
Boc deprotection with TFA is compatible with the carbamoylamino group, avoiding side reactions. Fmoc removal with piperidine also preserves ureido integrity. However, Cbz cleavage via hydrogenation risks reducing aromatic rings in phenylalanine-derived peptides, making acid-labile alternatives preferable for complex systems [5]. For the target compound, minimal α-amine protection (Boc or Fmoc) without ureido masking is often feasible, streamlining synthesis [3].
Table 4: Compound Identifiers and Descriptors
Identifier | Value |
---|---|
CAS Registry Number | 37534-65-9 |
IUPAC Name | (2R)-2-(carbamoylamino)-3-phenylpropanoate |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N |
Molecular Formula | C₁₀H₁₂N₂O₃ |
Molecular Weight | 208.21 g/mol |
Synonyms | ZINC00129408; CID 6927751 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7